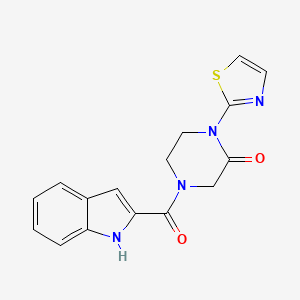

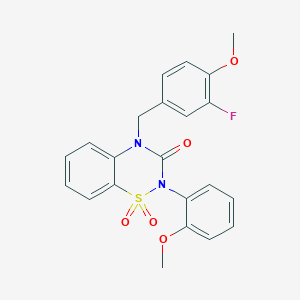

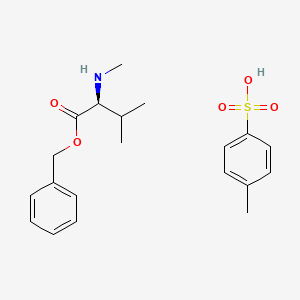

盐酸乙基 1-(2-羟基-3-(邻甲苯氧基)丙基)哌啶-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, the alkylation of piperidines using ethyl 1-methyl 2-ethoxy 3-indole carboxylate is discussed, highlighting the sensitivity of the reaction to steric effects and the preference for attacking the 2-ethoxy group . Another paper describes the synthesis of a tritium-labeled piperidinecarboxylic acid derivative, which involves a two-step synthesis starting from a related ethyl piperidine-3-carboxylate compound and subsequent hydrolysis . These methods could potentially be adapted for the synthesis of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The papers provided do not directly analyze the molecular structure of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride, but they do discuss the stereochemistry of similar compounds. For example, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate results in products with high diastereo- and enantioselectivity, indicating the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the functional groups attached to the piperidine ring. The alkylation reaction described in one paper shows that piperidine can undergo nucleophilic substitution reactions, which can be affected by steric hindrance . The reduction of a piperidine-4-carboxylate by microorganisms demonstrates the potential for stereospecific transformations, which can be crucial for generating compounds with the desired stereochemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride are not directly reported in the provided papers, the properties of similar piperidine derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of ester and hydroxy groups suggests that these compounds could participate in hydrogen bonding, which would affect their boiling points, melting points, and solubility in water and other solvents. The stereochemistry of these compounds can also influence their physical properties, such as optical rotation and specific rotation .

科学研究应用

合成和化学转化

Schiff 碱和曼尼希碱的合成:一项研究展示了盐酸乙基亚胺的制备,从而合成取代的 4-氨基-4,5-二氢-1H-1,2,4-三唑-5-酮。这些化合物进一步与靛红和 5-氯靛红反应生成席夫碱和 N-曼尼希碱,展示了一种可能与盐酸乙基 1-(2-羟基-3-(邻甲苯氧基)丙基)哌啶-3-甲酸酯类似物的合成或改性相关的方法 (Bekircan 和 Bektaş,2008 年)。

微波辅助酰胺化:另一项研究强调了微波辅助酰胺化乙基羧酸酯与伯胺的效率,这可能为相关化合物的合成或改性提供高效途径 (Milosevic 等人,2015 年)。

生物活性及药理潜力

酶相互作用的表征:对 7-乙基-10-[4-(1-哌啶基)-1-哌啶基]羰基氧基喜树碱(CPT-11)的研究(一种由羧酸酯酶激活的前药)提供了有关酶-底物相互作用的宝贵信息,这些信息可能与理解类似化合物的代谢途径有关 (Humerickhouse 等人,2000 年)。

抗癌药合成:一项关于哌啶-4-羧酸乙酯附加的 1,3,4-恶二唑杂化物顺序合成的研究旨在评估它们作为抗癌剂。这项研究强调了哌啶衍生物在开发新型治疗剂方面的潜力 (Rehman 等人,2018 年)。

安全和危害

The safety and hazards associated with Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride are not detailed in the search results.

未来方向

The future directions for the research and application of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride are not specified in the search results. However, given the importance of piperidine derivatives in the pharmaceutical industry3, it is likely that research into such compounds will continue to be a significant area of interest.

属性

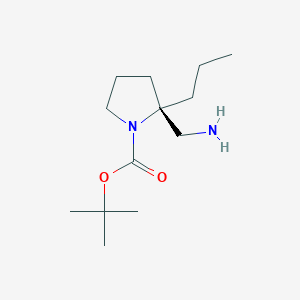

IUPAC Name |

ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4.ClH/c1-3-22-18(21)15-8-6-10-19(11-15)12-16(20)13-23-17-9-5-4-7-14(17)2;/h4-5,7,9,15-16,20H,3,6,8,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZNCCSGGKTMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)

![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)